molecular formula C9H12N2O4 B1600833 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester CAS No. 86724-13-2

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester

Cat. No. B1600833
CAS RN: 86724-13-2
M. Wt: 212.2 g/mol
InChI Key: GATNVKATWLZAGO-UHFFFAOYSA-N
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Description

“1H-Imidazole-2,4-dicarboxylic acid, diethyl ester” is a chemical compound with the molecular formula C7H8N2O4 . It is also known by other names such as dimethyl 4,5-imidazoledicarboxylate, 1h-imidazole-4,5-dicarboxylic acid dimethyl ester, dimethyl imidazole-4,5-dicarboxylate, and 1h-imidazole-4,5-dicarboxylic acid, dimethyl ester .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole-2,4-dicarboxylic acid, diethyl ester” consists of an imidazole ring with two carboxylic acid groups at the 2 and 4 positions . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Imidazole-2,4-dicarboxylic acid, diethyl ester” is 184.1494 g/mol . Additional physical and chemical properties were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Library Construction

"1H-Imidazole-2,4-dicarboxylic acid, diethyl ester" and its derivatives serve as key scaffolds in the synthesis of diverse chemical libraries. For example, Solinas et al. (2009) demonstrated the parallel synthesis of a library of symmetrically- and dissymmetrically-disubstituted imidazole-4,5-dicarboxamides bearing amino acid esters. These compounds exhibit intramolecular hydrogen bonding, predisposing the presentation of amino acid pharmacophores for potential biological activity screening (Solinas, Dicesare, & Baures, 2009). Similarly, in 2008, the same group prepared a library of dissymmetrically disubstituted imidazole-4,5-dicarboxamides with amino acid ester and alkanamide substituents, hypothesized as potential kinase inhibitors due to their purine mimicry (Solinas, Dicesare, & Baures, 2008).

Biomimetic Complexes and Coordination Chemistry

The imidazole dicarboxylic acid framework is also utilized in biomimetic chemistry and coordination polymer synthesis. Materazzi et al. (2013) explored the synthesis of Cu(II) and Ni(II) complexes with imidazole-4,5-dicarboxylic acid as ligands, demonstrating their stability and potential for evolved gas analysis in thermoanalytical techniques (Materazzi, Foti, & Crea, 2013).

Antitumor and Antimicrobial Activity

Compounds derived from "1H-Imidazole-2,4-dicarboxylic acid, diethyl ester" have been investigated for their biological activities. Andreani et al. (1983) synthesized esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids to assess their antitumor activity, although these specific compounds did not show significant effects (Andreani, Rambaldi, Bonazzi, Fabbri, Greci, Galatulas, & Bossa, 1983). In the field of antimicrobial research, Gupta et al. (2004) discovered novel ring-substituted-1H-imidazole-4-carboxylic acid ethyl esters with significant anti-tuberculosis activity, highlighting the potential of these compounds in combating drug-resistant strains of M. tuberculosis (Gupta, Hameed, & Jain, 2004).

Catalysis and Chemical Transformations

N-heterocyclic carbenes derived from imidazole compounds, including those related to "1H-Imidazole-2,4-dicarboxylic acid, diethyl ester," have been applied as catalysts in transesterification and acylation reactions, showcasing their versatility and efficiency in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Materials Science and Luminescence Sensing

Imidazole-based frameworks have found applications in materials science, particularly in luminescence sensing. Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde derivatives, demonstrating their utility as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Safety And Hazards

While specific safety and hazard information for “1H-Imidazole-2,4-dicarboxylic acid, diethyl ester” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

diethyl 1H-imidazole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-10-7(11-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNVKATWLZAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467248
Record name 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-2,4-dicarboxylic acid, diethyl ester

CAS RN

86724-13-2
Record name 1H-Imidazole-2,4-dicarboxylic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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